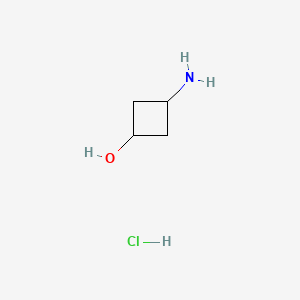![molecular formula C34H31N7O7 B1149313 Glycine, N-[2-[[(9H-fluoren-9-ylMethoxy)carbonyl]aMino]ethyl]-N-[[6-[[(phenylMethoxy)carbonyl]aMino] CAS No. 169396-98-9](/img/new.no-structure.jpg)
Glycine, N-[2-[[(9H-fluoren-9-ylMethoxy)carbonyl]aMino]ethyl]-N-[[6-[[(phenylMethoxy)carbonyl]aMino]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glycine, N-[2-[[(9H-fluoren-9-ylMethoxy)carbonyl]aMino]ethyl]-N-[[6-[[(phenylMethoxy)carbonyl]aMino] is a compound that belongs to the class of amino acid derivatives. It is often used in peptide synthesis due to its protective groups, which help in the stepwise construction of peptides. The compound is characterized by the presence of fluorenylmethoxycarbonyl (Fmoc) and benzyloxycarbonyl (Cbz) groups, which are commonly used as protecting groups in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-[2-[[(9H-fluoren-9-ylMethoxy)carbonyl]aMino]ethyl]-N-[[6-[[(phenylMethoxy)carbonyl]aMino] typically involves the following steps:
Protection of Glycine: Glycine is first protected using fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate. This reaction typically occurs in an organic solvent like dichloromethane.
Coupling Reaction: The Fmoc-protected glycine is then coupled with an aminoethyl group using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Protection of Aminoethyl Group: The aminoethyl group is subsequently protected using benzyloxycarbonyl chloride (Cbz-Cl) under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, often involving automated peptide synthesizers and large-scale reactors. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
化学反応の分析
Types of Reactions
Glycine, N-[2-[[(9H-fluoren-9-ylMethoxy)carbonyl]aMino]ethyl]-N-[[6-[[(phenylMethoxy)carbonyl]aMino] undergoes several types of chemical reactions:
Deprotection Reactions: The Fmoc and Cbz groups can be removed under specific conditions. Fmoc deprotection is typically achieved using piperidine in dimethylformamide (DMF), while Cbz deprotection can be done using hydrogenation or strong acids like trifluoroacetic acid (TFA).
Coupling Reactions: The compound can participate in peptide coupling reactions, forming peptide bonds with other amino acids or peptides.
Common Reagents and Conditions
Fmoc Deprotection: Piperidine in DMF.
Cbz Deprotection: Hydrogenation using palladium on carbon (Pd/C) or TFA.
Coupling Reagents: DCC, DIC, or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Major Products Formed
The major products formed from these reactions are peptides with specific sequences, depending on the amino acids or peptides coupled with the compound.
科学的研究の応用
Glycine, N-[2-[[(9H-fluoren-9-ylMethoxy)carbonyl]aMino]ethyl]-N-[[6-[[(phenylMethoxy)carbonyl]aMino] is widely used in scientific research, particularly in the fields of:
Chemistry: It is used in the synthesis of peptides and proteins, serving as a building block in solid-phase peptide synthesis.
Biology: Researchers use this compound to study protein-protein interactions and enzyme mechanisms.
Medicine: It is employed in the development of peptide-based drugs and therapeutic agents.
Industry: The compound is used in the production of custom peptides for various industrial applications, including biotechnology and pharmaceuticals.
作用機序
The mechanism of action of Glycine, N-[2-[[(9H-fluoren-9-ylMethoxy)carbonyl]aMino]ethyl]-N-[[6-[[(phenylMethoxy)carbonyl]aMino] primarily involves its role as a protected amino acid derivative in peptide synthesis. The Fmoc and Cbz groups protect the amino and carboxyl groups, respectively, preventing unwanted side reactions during peptide bond formation. The protected groups are removed under specific conditions to reveal the free amino and carboxyl groups, allowing for the formation of peptide bonds.
類似化合物との比較
Similar Compounds
Fmoc-Gly-OH: Glycine protected with Fmoc group.
Cbz-Gly-OH: Glycine protected with Cbz group.
Boc-Gly-OH: Glycine protected with tert-butyloxycarbonyl (Boc) group.
Uniqueness
Glycine, N-[2-[[(9H-fluoren-9-ylMethoxy)carbonyl]aMino]ethyl]-N-[[6-[[(phenylMethoxy)carbonyl]aMino] is unique due to the presence of both Fmoc and Cbz protecting groups, which provide dual protection and versatility in peptide synthesis. This dual protection allows for more complex and selective peptide synthesis compared to compounds with a single protecting group.
特性
CAS番号 |
169396-98-9 |
|---|---|
分子式 |
C34H31N7O7 |
分子量 |
649.65264 |
同義語 |
Glycine, N-[2-[[(9H-fluoren-9-ylMethoxy)carbonyl]aMino]ethyl]-N-[[6-[[(phenylMethoxy)carbonyl]aMino]-9H-purin-9-yl]acetyl]- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![3-hydroxy-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B1149254.png)
